

Application Note: Quetiapine N-Oxide in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quetiapine N-Oxide

Cat. No.: B564285

[Get Quote](#)

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. The quality control of quetiapine drug products is crucial to ensure their safety and efficacy. One of the key aspects of this quality control is the monitoring and control of impurities. **Quetiapine N-oxide** is a principal oxidation impurity and a significant metabolite of quetiapine.^[1] Its presence in the final drug product above certain thresholds can indicate degradation of the active pharmaceutical ingredient (API) and may have potential implications for the product's stability and safety. Therefore, robust analytical methods for the identification and quantification of **Quetiapine N-oxide** are essential for pharmaceutical quality control.

This application note provides a comprehensive overview of the role of **Quetiapine N-oxide** in the quality control of quetiapine pharmaceutical products. It includes detailed analytical protocols for its identification and quantification, summarizes relevant data, and provides visual workflows to aid researchers, scientists, and drug development professionals in this critical aspect of pharmaceutical analysis.

The Role of Quetiapine N-Oxide in Quality Control

Quetiapine N-oxide is recognized as a process-related impurity and a degradation product that can form during the synthesis, formulation, or storage of quetiapine.^[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines that

necessitate the identification and characterization of any impurity present at a level of 0.1% or greater.^[1]

The primary utility of **Quetiapine N-oxide** in pharmaceutical quality control is as a reference standard.^{[3][4][5]} Certified Reference Material (CRM) of **Quetiapine N-oxide** is commercially available and is used for:

- Peak identification: Confirming the identity of the **Quetiapine N-oxide** peak in chromatograms of quetiapine drug substance and drug product samples.
- Method validation: Assessing the specificity, linearity, accuracy, and precision of analytical methods developed for impurity profiling.
- Quantification: Accurately determining the concentration of **Quetiapine N-oxide** in stability samples and finished products.

Forced degradation studies are intentionally conducted under stress conditions (e.g., oxidation, heat, light) to generate degradation products, including **Quetiapine N-oxide**.^{[2][6]} These studies are critical for developing stability-indicating analytical methods that can separate the API from its degradation products.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of **Quetiapine N-oxide** is fundamental for the development of analytical methods.

Property	Value
Chemical Name	2-[2-(4-Dibenzo[b,f][6][7]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]ethanol
Synonyms	Quetiapine EP Impurity H, Quetiapine Related Compound H (USP)[3]
CAS Number	1076199-40-0[3][4][5]
Molecular Formula	C ₂₁ H ₂₅ N ₃ O ₃ S[3][4][5]
Molecular Weight	399.51 g/mol [3][4][5]
Appearance	Tan to Pale Orange Solid[3]
Storage	2-8°C Refrigerator, Under Inert Atmosphere[3]

Analytical Methodologies

Several analytical techniques are employed for the detection and quantification of **Quetiapine N-oxide** in pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating **Quetiapine N-oxide** from the parent drug and other potential impurities.

Table 1: HPLC Method Parameters for Quetiapine Impurity Profiling

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Phosphate buffer (pH 6.6) : Acetonitrile : Methanol (45:40:15, v/v/v)[7][8]
Flow Rate	1.0 mL/min[7][8]
Injection Volume	20 μ L[7][8]
Column Temperature	25°C[7][8]
Detection	UV at 220 nm[7][8]

Method Validation Summary (Based on Literature)

Parameter	Result
Linearity (r^2)	> 0.99 for all compounds[7]
Accuracy (Recovery)	96% to 102%[7]
Precision (%RSD)	Adequate for the precision study[7]
Resolution	> 2.9 between quetiapine and impurities[7]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over traditional HPLC, including faster analysis times and improved resolution.

Table 2: UPLC Method Parameters for Quetiapine and its Degradation Products

Parameter	Condition
Column	Agilent Eclipse Plus C18, RRHD 1.8 μ m (50 mm x 2.1 mm)[6]
Mobile Phase A	0.1 % aqueous triethylamine (pH 7.2)[6]
Mobile Phase B	Acetonitrile : Methanol (80:20, v/v)[6]
Gradient Elution	As per validated method[6]
Flow Rate	0.5 mL/min[6]
Injection Volume	1 μ L[6]
Column Temperature	40°C[6]
Detection	UV at 252 nm[6]
Run Time	5 minutes[6]

Forced Degradation Study Summary

Significant degradation of quetiapine and the formation of N-oxide and S-oxide were observed under oxidative stress conditions (30% H_2O_2 , 60°C, 1h).[6]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis

Objective: To prepare solutions for the identification and quantification of **Quetiapine N-oxide** in a drug product.

Materials:

- Quetiapine Fumarate drug substance
- **Quetiapine N-oxide** Certified Reference Material (CRM)
- Quetiapine tablets

- HPLC grade methanol
- HPLC grade acetonitrile
- Phosphate buffer (pH 6.6)
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)

Procedure:

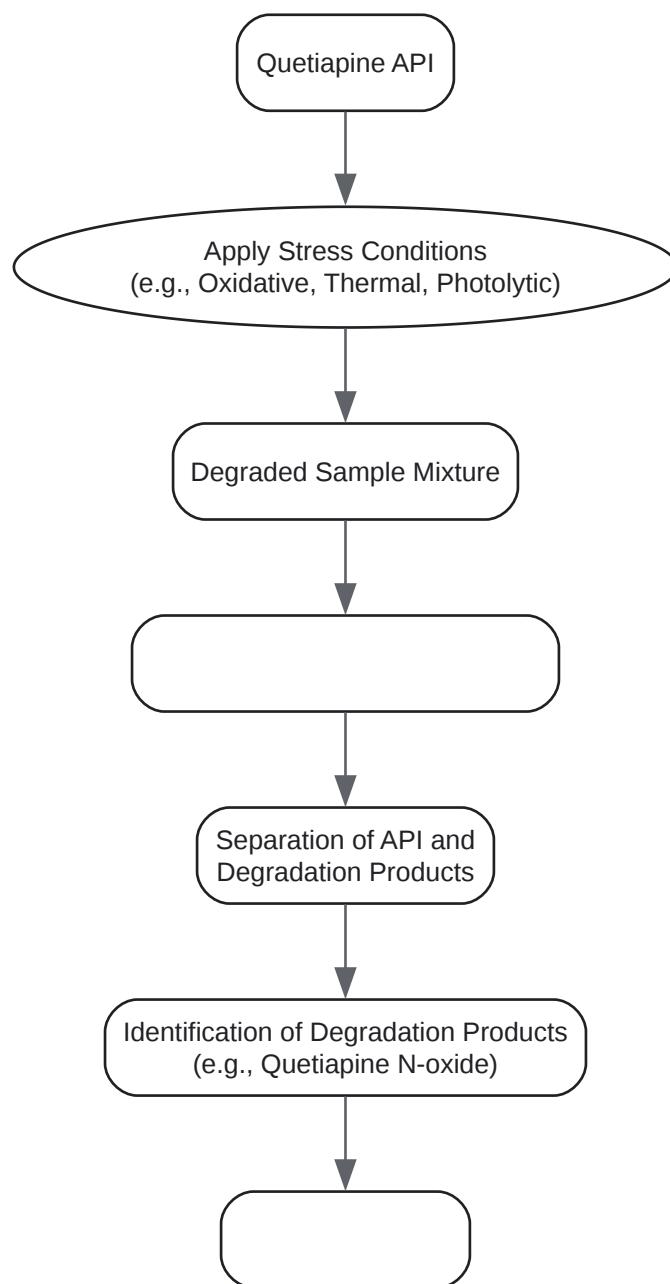
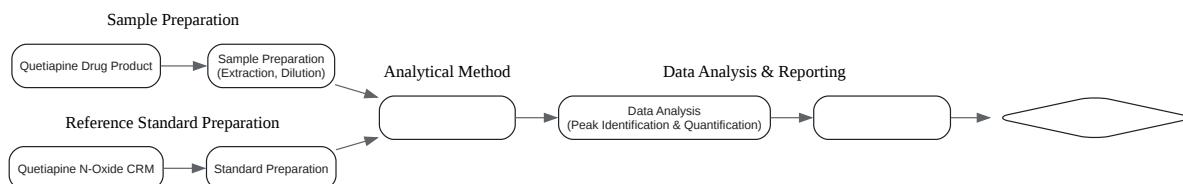
- Standard Stock Solution (**Quetiapine N-oxide**):
 - Accurately weigh about 10 mg of **Quetiapine N-oxide** CRM into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with methanol. This gives a concentration of approximately 100 µg/mL.
- Standard Solution (Quetiapine Fumarate):
 - Accurately weigh about 25 mg of Quetiapine Fumarate into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase. This gives a concentration of approximately 1000 µg/mL.
- Spiked Standard Solution:
 - Pipette 1 mL of the **Quetiapine N-oxide** standard stock solution into a 10 mL volumetric flask.
 - Add 1 mL of the Quetiapine Fumarate standard solution.
 - Dilute to volume with the mobile phase. This solution contains both the API and the impurity.

- Sample Solution (Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to about 100 mg of quetiapine and transfer to a 100 mL volumetric flask.
 - Add about 70 mL of diluent (e.g., mobile phase), sonicate for 15 minutes with intermittent shaking.
 - Allow the solution to cool to room temperature and dilute to volume with the diluent.
 - Filter a portion of the solution through a 0.45 μ m syringe filter, discarding the first few mL of the filtrate.

Protocol 2: Forced Degradation Study (Oxidative Stress)

Objective: To induce the formation of **Quetiapine N-oxide** to demonstrate the stability-indicating nature of the analytical method.

Materials:



- Quetiapine Fumarate drug substance
- 30% Hydrogen Peroxide (H_2O_2)
- Water bath
- Volumetric flasks
- Pipettes

Procedure:

- Accurately weigh about 50 mg of Quetiapine Fumarate into a 50 mL volumetric flask.
- Add 5 mL of 30% H_2O_2 .
- Heat the solution in a water bath at 60°C for 1 hour.^[6]

- Allow the solution to cool to room temperature.
- Neutralize the solution if necessary.
- Dilute to volume with a suitable diluent (e.g., mobile phase).
- Analyze the solution using the validated HPLC or UPLC method.

Diagrams

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bot Verification [rasayanjournal.co.in]
- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Quetiapine N-oxide CRM CAS 1076199-40-0 Sigma-Aldrich [sigmaaldrich.com]
- 5. Quetiapine N-Oxide | TRC-Q510020-1MG | LGC Standards [lgcstandards.com]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quetiapine N-Oxide in Pharmaceutical Quality Control]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564285#use-of-quetiapine-n-oxide-in-pharmaceutical-quality-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com